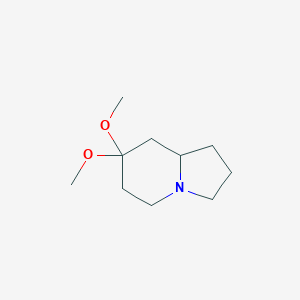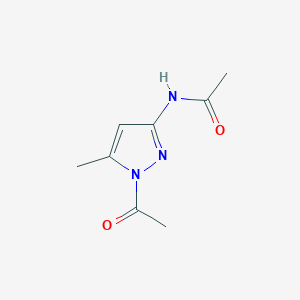
2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family This compound features a pyrimidine ring substituted with an isopentylthio group at the 2-position and a propyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidinone derivatives.
Thioether Formation: The isopentylthio group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidinone with an isopentylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Alkylation: The propyl group is introduced through an alkylation reaction using a suitable propyl halide (e.g., propyl bromide) under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Types of Reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone ring can undergo reduction reactions, typically using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium carbonate, propyl bromide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Various alkylated or arylated pyrimidinone derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and solubility.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in nucleotide metabolism.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in drug development.
Medicine:
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry:
Agriculture: It may be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
作用機序
The mechanism by which 2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The isopentylthio and propyl groups contribute to the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets effectively.
類似化合物との比較
2-(Methylthio)-6-propylpyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of an isopentylthio group.
2-(Isopentylthio)-4(1H)-pyrimidinone: Lacks the propyl group at the 6-position.
6-Propyl-2-thiopyrimidin-4(1H)-one: Contains a thiol group instead of a thioether.
Uniqueness: 2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one is unique due to the combination of the isopentylthio and propyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other pyrimidinone derivatives.
特性
CAS番号 |
62459-10-3 |
|---|---|
分子式 |
C12H20N2OS |
分子量 |
240.37 g/mol |
IUPAC名 |
2-(3-methylbutylsulfanyl)-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H20N2OS/c1-4-5-10-8-11(15)14-12(13-10)16-7-6-9(2)3/h8-9H,4-7H2,1-3H3,(H,13,14,15) |
InChIキー |
MCDJJWMXISZXSL-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)NC(=N1)SCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)


![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)





![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)



